2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE
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Overview
Description
2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE is an organic compound that features a pyrimidine ring attached to an ethylamine group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with 2-mercaptoethylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-chloropyrimidine and 2-mercaptoethylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent like ethanol or dimethylformamide (DMF) and heated to reflux for several hours.
Product Isolation: The product is then isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)ethylamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Thiazolyl)ethylamine: Contains a thiazole ring instead of a pyrimidine ring.
2-(2-Imidazolyl)ethylamine: Features an imidazole ring in place of the pyrimidine ring.
Uniqueness
2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. The sulfur atom linking the pyrimidine ring to the ethylamine group also contributes to its reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9N3S |
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Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-pyrimidin-2-ylsulfanylethanamine |
InChI |
InChI=1S/C6H9N3S/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,2,5,7H2 |
InChI Key |
VFKFIVAQOIZKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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